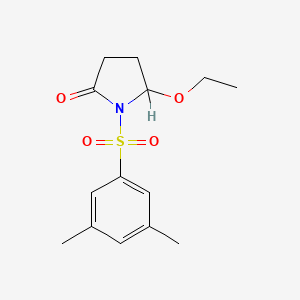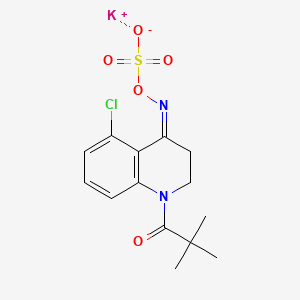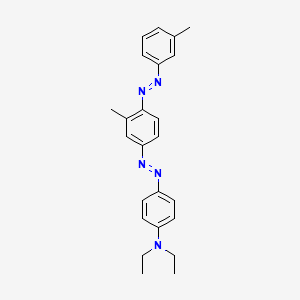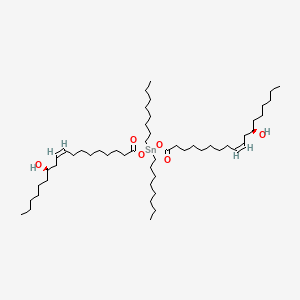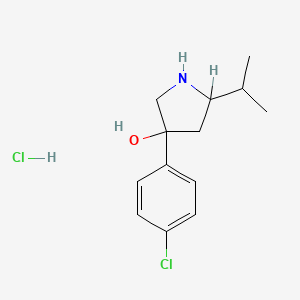
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidinol derivatives It is characterized by the presence of a p-chlorophenyl group and an isopropyl group attached to a pyrrolidinol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride typically involves the reaction of p-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization using a suitable reagent, such as sodium borohydride, to yield the desired pyrrolidinol derivative. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Chlorophenyl)-3-pyrrolidinol
- 5-isopropyl-3-pyrrolidinol
- 3-(p-Chlorophenyl)-5-methyl-3-pyrrolidinol
Uniqueness
3-(p-Chlorophenyl)-5-isopropyl-3-pyrrolidinol hydrochloride is unique due to the specific combination of the p-chlorophenyl and isopropyl groups attached to the pyrrolidinol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
67466-41-5 |
|---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-propan-2-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)12-7-13(16,8-15-12)10-3-5-11(14)6-4-10;/h3-6,9,12,15-16H,7-8H2,1-2H3;1H |
InChI Key |
FKYPJNZRWANATP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CN1)(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


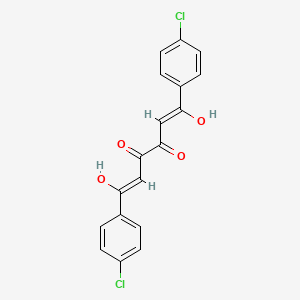
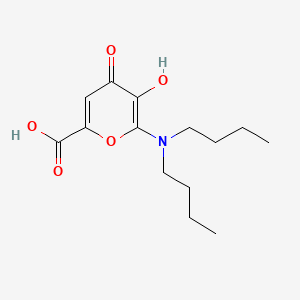
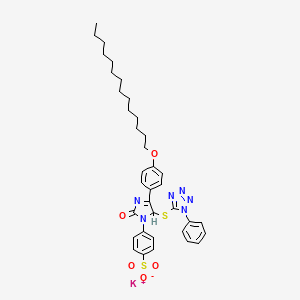
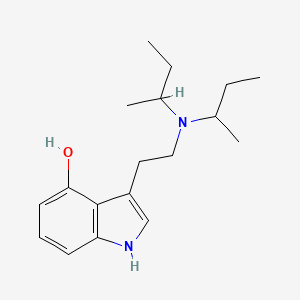
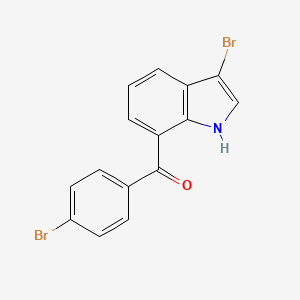
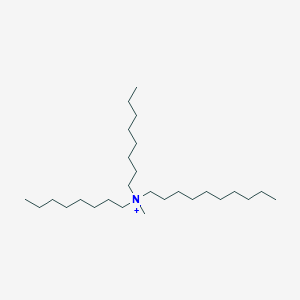
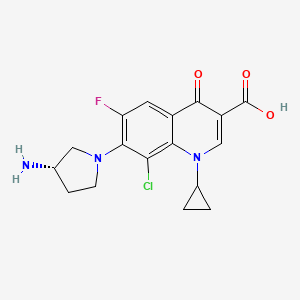
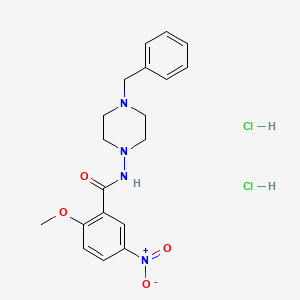

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
